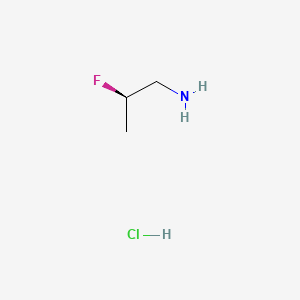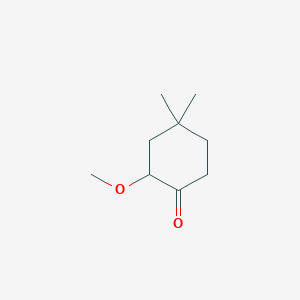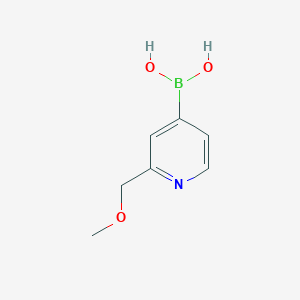
2-(Methoxymethyl)pyridine-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)pyridine-4-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds, making the compound valuable in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)pyridine-4-boronic acid typically involves the reaction of 2-(Methoxymethyl)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 2-(Methoxymethyl)pyridine using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)pyridine-4-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)pyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It is explored for its potential in creating boron-based pharmaceuticals, including anticancer agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)pyridine-4-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic acid: Another pyridine-based boronic acid used in similar coupling reactions.
2-(Methoxycarbonyl)pyridine-4-boronic acid: A derivative with a methoxycarbonyl group instead of a methoxymethyl group.
Uniqueness
2-(Methoxymethyl)pyridine-4-boronic acid is unique due to its methoxymethyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic acids may not be as effective.
Propiedades
Fórmula molecular |
C7H10BNO3 |
|---|---|
Peso molecular |
166.97 g/mol |
Nombre IUPAC |
[2-(methoxymethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-7-4-6(8(10)11)2-3-9-7/h2-4,10-11H,5H2,1H3 |
Clave InChI |
TXHOTQZRVOQOHC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)COC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
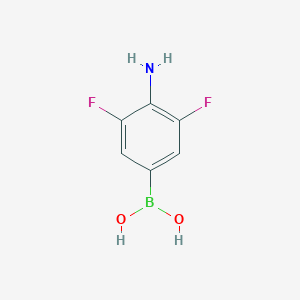
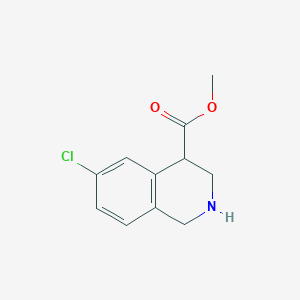

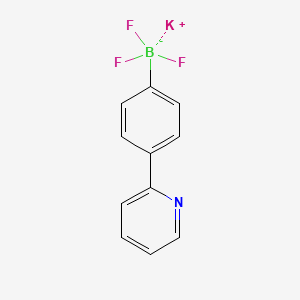
![2-Amino-2-{4-[amino(carboxy)methyl]phenyl}acetic acid](/img/structure/B13466928.png)
![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
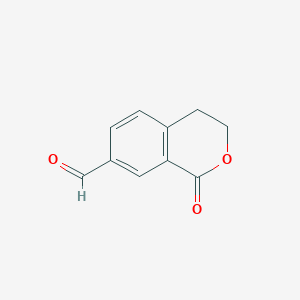
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)


![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)
